![molecular formula C21H17ClN2O3S B305657 3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound possesses unique chemical properties that make it a promising candidate for use in drug discovery, medicinal chemistry, and other related fields.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit significant antitumor, antimicrobial, and antifungal activities. Moreover, it has also been demonstrated to possess potent anti-inflammatory and antioxidant properties. These findings suggest that this compound could be a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of different diseases. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has also been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess potent antioxidant properties, which could help to prevent oxidative stress-induced damage to cells and tissues. Additionally, it has also been shown to possess anti-inflammatory effects, which could help to alleviate inflammation-related diseases such as arthritis, asthma, and others. Moreover, it has also been demonstrated to possess significant antitumor, antimicrobial, and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it exhibits potent pharmacological effects, making it a promising candidate for the development of novel therapeutic agents. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its exact mechanism of action is not fully understood, which could limit its potential applications. Additionally, further studies are needed to determine its toxicity profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone. Firstly, further studies are needed to elucidate its exact mechanism of action and pharmacological effects. Secondly, studies are needed to determine its toxicity profile and potential side effects. Thirdly, studies are needed to explore its potential applications in drug discovery and medicinal chemistry. Fourthly, studies are needed to investigate its potential applications in other fields such as agriculture, food preservation, and others. Lastly, studies are needed to develop novel synthetic strategies for the synthesis of this compound and its analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone involves the reaction of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde with thiosemicarbazide and benzyl isothiocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and others.
Eigenschaften
Molekularformel |
C21H17ClN2O3S |
---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H17ClN2O3S/c1-3-9-27-19-16(22)10-15(12-18(19)26-2)11-17-20(25)24(21(28)23-17)13-14-7-5-4-6-8-14/h1,4-8,10-12H,9,13H2,2H3,(H,23,28)/b17-11- |
InChI-Schlüssel |
SBEGZSPMKXBICS-BOPFTXTBSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)OCC#C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.